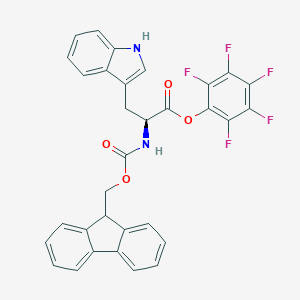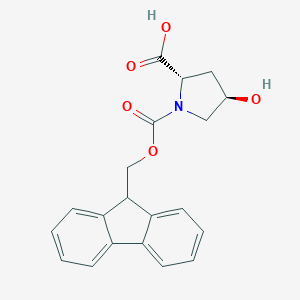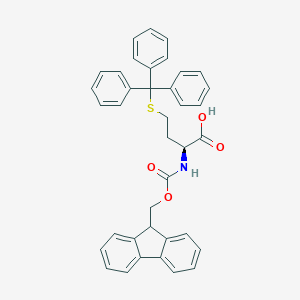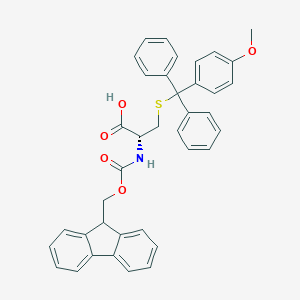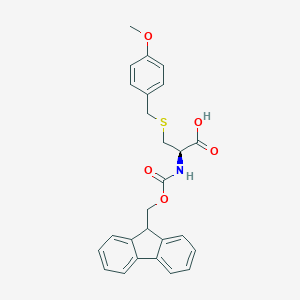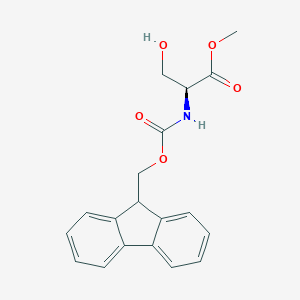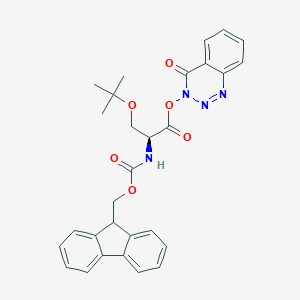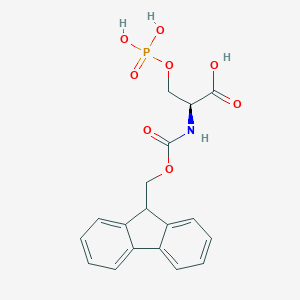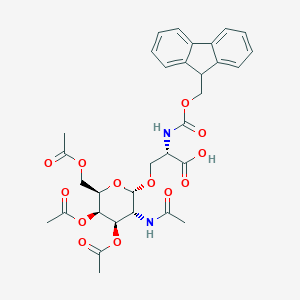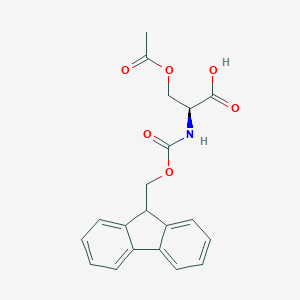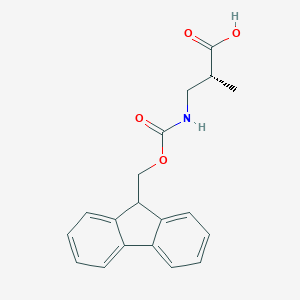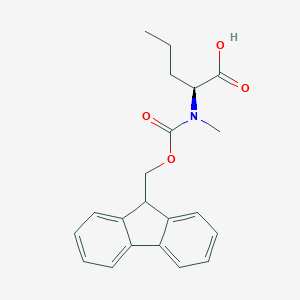
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid
説明
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.
Molecular Structure Analysis
The molecular formula of this compound is C21H23NO4 . The InChI representation of the molecule is InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m0/s1 .
Chemical Reactions Analysis
The compound is a valine derivative and has been used in the synthesis of α-amino phosphonic acid containing peptide mimetics .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.4 g/mol . Unfortunately, there is no further information available on the physical and chemical properties of this compound.
科学的研究の応用
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Organotin(IV) complexes, which may share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid, have been extensively studied for their anticarcinogenic and toxic properties. These compounds exhibit significant biological activity, influenced by the availability of coordination positions at the tin atom and the stability of ligand-tin bonds. Their cytotoxic activities are enhanced by the lipophilicity imparted by carbon atoms in the organotin moiety, making them promising candidates for antitumor applications. For instance, certain organotin(IV) complexes demonstrate superior cytotoxic activity against various cell lines compared to traditional drugs like cisplatin. This highlights the potential of organotin compounds in developing new anticancer drugs with improved efficacy (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Reactivity and Applications of Carbonyl Compounds
The reactivity of carbonyl groups, such as those found in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid, is a focal point of research due to their pivotal role in organic synthesis and pharmaceutical development. These compounds participate in a wide range of chemical reactions, contributing to the synthesis of various bioactive molecules. Research in this area aims to exploit the unique reactivity of carbonyl compounds to develop new synthetic methodologies and pharmaceutical agents with potential applications in treating chronic diseases and conditions (Fuloria et al., 2020).
Environmental Persistence and Toxicity of Fluorinated Compounds
The environmental behavior and bioaccumulation potential of fluorinated compounds, which may share structural elements with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid, are subjects of ongoing research. These studies aim to understand the persistence, mobility, and toxicity of fluorinated chemicals in the environment. Insights from this research are critical for assessing the environmental impact of these compounds and for developing strategies to mitigate their presence in ecosystems (Conder et al., 2008).
特性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKELUUGCKFRJQM-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426586 | |
| Record name | Fmoc-N-methyl-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid | |
CAS RN |
252049-05-1 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-N-methyl-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



